N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide
Description
N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide is a complex organic compound that features a chlorophenyl group, a morpholine ring, and a dioxonaphthalene moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-14(26)25(16-6-4-5-15(23)13-16)20-19(24-9-11-29-12-10-24)21(27)17-7-2-3-8-18(17)22(20)28/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLXSZFSEWDGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Introduction of the morpholine ring: This step might involve nucleophilic substitution reactions.
Coupling with the dioxonaphthalene moiety: This could be achieved through condensation reactions or other coupling techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as high-throughput screening and process optimization would be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This could involve the transformation of functional groups within the molecule.
Reduction: This might include the reduction of nitro groups or other reducible functionalities.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-(3-morpholin-4-yl)acetamide: Lacks the dioxonaphthalene moiety.
N-(3-chlorophenyl)-N-(1,4-dioxonaphthalen-2-yl)acetamide: Lacks the morpholine ring.
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide: Lacks the chlorophenyl group.
Uniqueness
The presence of all three functional groups (chlorophenyl, morpholine, and dioxonaphthalene) in N-(3-chlorophenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
